Trovafloxacin4
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Overview
Description
CP 99433 is a new C-7 diazabicyclofluoroquinolone with a broad spectrum of activity that includes Enterobacteriaceae, Gram-positive cocci, and nonenteric Gram-negative bacilli . It has demonstrated potent activity against Pseudomonas aeruginosa, Xanthomonas maltophilia, and all Streptococcus species . This compound is particularly notable for its activity against several ciprofloxacin-resistant staphylococci .
Preparation Methods
. The specific synthetic routes and reaction conditions for CP 99433 are proprietary and have not been disclosed in the public domain. general methods for synthesizing fluoroquinolones typically involve the cyclization of an appropriate precursor followed by fluorination and other functional group modifications .
Chemical Reactions Analysis
CP 99433 undergoes various chemical reactions, including:
Oxidation: CP 99433 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: CP 99433 can undergo substitution reactions, particularly at the diazabicyclo group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP 99433 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diazabicyclofluoroquinolones.
Biology: CP 99433 is used in microbiological studies to evaluate its antimicrobial activity against various bacterial strains.
Medicine: The compound is being investigated for its potential use in treating infections caused by ciprofloxacin-resistant bacteria.
Mechanism of Action
CP 99433 exerts its effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication . By binding to the DNA gyrase, CP 99433 prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to that of other fluoroquinolones, but CP 99433 has shown activity against strains resistant to other fluoroquinolones .
Comparison with Similar Compounds
CP 99433 is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin . While these compounds share a similar mechanism of action, CP 99433 is unique in its ability to target ciprofloxacin-resistant strains . This makes it a valuable addition to the arsenal of antimicrobial agents. Similar compounds include:
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Grepafloxacin
Properties
CAS No. |
147059-71-0 |
---|---|
Molecular Formula |
C17H17FN4O3 |
Molecular Weight |
344.34 g/mol |
IUPAC Name |
7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN4O3/c18-12-3-8-14(23)11(17(24)25)6-22(7-1-2-7)15(8)20-16(12)21-4-9-10(5-21)13(9)19/h3,6-7,9-10,13H,1-2,4-5,19H2,(H,24,25)/t9-,10+,13? |
InChI Key |
HPQJHUNCWWNOJL-HWYHXSKPSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |
Isomeric SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4C[C@@H]5[C@H](C4)C5N)F)C(=O)O |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC5C(C4)C5N)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 99433; CP99433; CP-99433. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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